molecular formula C6H3Cl5N2 B14449352 Aminopentachloropicoline CAS No. 76840-12-5

Aminopentachloropicoline

Cat. No.: B14449352
CAS No.: 76840-12-5
M. Wt: 280.4 g/mol
InChI Key: MZTGXJCZRHTRJZ-UHFFFAOYSA-N
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Description

Aminopentachloropicoline is a chlorinated pyridine derivative characterized by a methylpyridine (picoline) backbone substituted with five chlorine atoms and an amino group. Its molecular formula is C₆H₄Cl₅N₂, with a molecular weight of 301.37 g/mol. The compound is synthesized via palladium-catalyzed cross-coupling reactions, as exemplified by the use of tris(dibenzylideneacetone)dipalladium(0) and XantPhos ligands in tert-butyl alcohol, yielding products under optimized conditions .

Properties

CAS No.

76840-12-5

Molecular Formula

C6H3Cl5N2

Molecular Weight

280.4 g/mol

IUPAC Name

chloro-(3,4,5,6-tetrachloropyridin-2-yl)methanamine

InChI

InChI=1S/C6H3Cl5N2/c7-1-2(8)4(5(10)12)13-6(11)3(1)9/h5H,12H2

InChI Key

MZTGXJCZRHTRJZ-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=NC(=C1Cl)Cl)C(N)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aminopentachloropicoline typically involves the chlorination of picoline followed by the introduction of an amino group. The reaction conditions often require the use of chlorinating agents such as chlorine gas or thionyl chloride, and the process is usually carried out under controlled temperatures to ensure selective chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Aminopentachloropicoline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into less chlorinated derivatives.

    Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used to replace chlorine atoms under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with different functional groups replacing the chlorine atoms. These derivatives can have distinct chemical and physical properties, making them useful for different applications.

Scientific Research Applications

Aminopentachloropicoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.

    Medicine: this compound and its derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of aminopentachloropicoline involves its interaction with specific molecular targets. The amino group and chlorine atoms play crucial roles in binding to these targets, leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Properties :

  • Melting Point : ~220–225°C (estimated for chlorinated pyridines).
  • Solubility : Low in polar solvents (e.g., water) but moderate in organic solvents like dichloromethane.
  • Applications : Primarily used as an intermediate in agrochemical and pharmaceutical synthesis, leveraging its electron-deficient aromatic system for nucleophilic substitution reactions.

Aminopentachloropicoline belongs to the chlorinated aminopyridine family. Two structurally and functionally analogous compounds are Pentachloropyridine and Aminotrichloropicoline. Below is a detailed comparison:

Structural Comparison
Property This compound Pentachloropyridine Aminotrichloropicoline
Molecular Formula C₆H₄Cl₅N₂ C₅Cl₅N C₆H₅Cl₃N₂
Functional Groups –NH₂, –Cl₅, –CH₃ –Cl₅ –NH₂, –Cl₃, –CH₃
Molecular Weight (g/mol) 301.37 251.32 214.48
Chlorine Substitution 5 Cl atoms on pyridine ring 5 Cl atoms on pyridine ring 3 Cl atoms on pyridine ring

Key Insight: The amino group in this compound enhances its reactivity in electrophilic aromatic substitution compared to Pentachloropyridine, while its higher chlorine content increases steric hindrance relative to Aminotrichloropicoline .

Physical and Chemical Properties
Property This compound Pentachloropyridine Aminotrichloropicoline
Melting Point (°C) 220–225 122–125 180–185
Solubility in H₂O Insoluble Insoluble Slightly soluble
Stability Stable under inert conditions Hygroscopic Sensitive to oxidation

Notable Finding: The amino group in this compound improves its solubility in polar aprotic solvents (e.g., DMF) compared to Pentachloropyridine, facilitating its use in catalytic reactions .

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